molecular formula C24H29ClN6O3 B12772602 Gepotidacin hydrochloride CAS No. 1075235-46-9

Gepotidacin hydrochloride

Cat. No.: B12772602
CAS No.: 1075235-46-9
M. Wt: 485.0 g/mol
InChI Key: DPAHPKBTWARMFG-FSRHSHDFSA-N
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Description

Gepotidacin hydrochloride is a novel, first-in-class triazaacenaphthylene antibiotic. It is designed to treat bacterial infections, particularly those caused by antibiotic-resistant pathogens. This compound works by inhibiting bacterial DNA replication, making it effective against a wide range of bacterial infections, including uncomplicated urinary tract infections and urogenital gonorrhea .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gepotidacin hydrochloride involves multiple steps, starting with the formation of the triazaacenaphthylene core. This core is then functionalized with various substituents to enhance its antibacterial properties. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations occur efficiently .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography for purification. The production process is designed to be scalable, ensuring that large quantities of the compound can be produced to meet clinical and commercial demands .

Chemical Reactions Analysis

Types of Reactions

Gepotidacin hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while substitution reactions may yield various functionalized analogs of this compound .

Scientific Research Applications

Gepotidacin hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study the mechanisms of antibiotic action and resistance.

    Biology: It is used to investigate the effects of antibiotics on bacterial cell processes and to study bacterial DNA replication.

    Medicine: this compound is being studied in clinical trials for its effectiveness in treating antibiotic-resistant infections, including urinary tract infections and gonorrhea.

    Industry: It is used in the development of new antibiotics and in the study of bacterial resistance mechanisms

Mechanism of Action

Gepotidacin hydrochloride exerts its effects by selectively inhibiting two key bacterial enzymes, DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, and their inhibition prevents the bacteria from replicating and spreading. This unique mechanism of action makes this compound effective against many antibiotic-resistant strains of bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its ability to inhibit both DNA gyrase and topoisomerase IV, making it effective against bacteria that have developed resistance to other antibiotics. Its novel mechanism of action and broad-spectrum activity make it a promising candidate for treating antibiotic-resistant infections .

Properties

CAS No.

1075235-46-9

Molecular Formula

C24H29ClN6O3

Molecular Weight

485.0 g/mol

IUPAC Name

(3R)-3-[[4-(3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethylamino)piperidin-1-yl]methyl]-1,4,7-triazatricyclo[6.3.1.04,12]dodeca-6,8(12),9-triene-5,11-dione;hydrochloride

InChI

InChI=1S/C24H28N6O3.ClH/c31-22-4-3-20-24-29(22)15-19(30(24)23(32)13-27-20)14-28-7-5-17(6-8-28)25-11-18-10-16-2-1-9-33-21(16)12-26-18;/h3-4,10,12-13,17,19,25H,1-2,5-9,11,14-15H2;1H/t19-;/m1./s1

InChI Key

DPAHPKBTWARMFG-FSRHSHDFSA-N

Isomeric SMILES

C1CC2=CC(=NC=C2OC1)CNC3CCN(CC3)C[C@@H]4CN5C(=O)C=CC6=C5N4C(=O)C=N6.Cl

Canonical SMILES

C1CC2=CC(=NC=C2OC1)CNC3CCN(CC3)CC4CN5C(=O)C=CC6=C5N4C(=O)C=N6.Cl

Origin of Product

United States

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